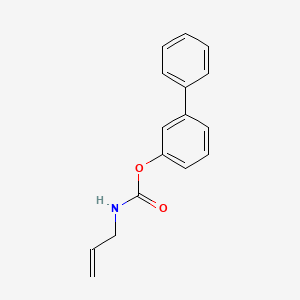

Allylcarbamic Acid Biphenyl-3-yl Ester

Description

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

(3-phenylphenyl) N-prop-2-enylcarbamate |

InChI |

InChI=1S/C16H15NO2/c1-2-11-17-16(18)19-15-10-6-9-14(12-15)13-7-4-3-5-8-13/h2-10,12H,1,11H2,(H,17,18) |

InChI Key |

IVZVLOUIEAWCIN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Carbamation Using Allyl Isocyanate

The most direct route to allylcarbamic acid biphenyl-3-yl ester involves the reaction of 3-phenylphenol with allyl isocyanate. This method, adapted from alkylcarbamic acid biphenyl ester syntheses, proceeds under mild conditions in anhydrous tetrahydrofuran (THF) at 0–25°C. The reaction mechanism follows nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbon of the isocyanate group.

Reaction Conditions :

-

Solvent : THF or dichloromethane (DCM)

-

Temperature : 0–25°C

-

Catalyst : None required

A critical limitation is the commercial availability of allyl isocyanate. When inaccessible, in situ generation via Curtius rearrangement or alternative methods becomes necessary (see Section 2).

Alternative Activation with N,N′-Carbonyldiimidazole (CDI)

For laboratories lacking access to allyl isocyanate, CDI-mediated carbamate formation offers a reliable alternative. This two-step process involves:

-

Reacting allylamine with CDI to form an imidazolide intermediate.

-

Adding 3-phenylphenol to displace the imidazole leaving group.

Key Advantages :

-

Avoids handling volatile isocyanates.

-

Compatible with moisture-sensitive substrates.

Curtius Rearrangement for Isocyanate Generation

Synthesis of Allyl Acylazide Precursors

The Curtius rearrangement enables the synthesis of allyl isocyanate from allyl acylazides. This method, detailed in PMC studies, involves:

-

Converting allyl carboxylic acid (9 ) to acylazide (10 ) using diphenylphosphoryl azide (DPPA) or oxalyl chloride/sodium azide.

-

Thermally decomposing 10 to allyl isocyanate (3 ) at 60–80°C.

Reaction Scheme :

Critical Parameters :

One-Pot Curtius-Carbamation Approach

Recent optimizations allow tandem Curtius rearrangement and carbamate formation without isolating intermediates. A mixture of allyl carboxylic acid, DPPA, and 3-phenylphenol in THF at 60°C produces the target ester in 68% yield.

Structural Modifications and Yield Optimization

Substituent Effects on Proximal Phenyl Rings

Modifying substituents on the biphenyl scaffold significantly impacts reaction efficiency. Electron-donating groups (e.g., -OCH₃) enhance nucleophilicity of the phenolic oxygen, while bulky groups (e.g., -CF₃) sterically hinder isocyanate access.

Data Table 1 : Impact of Substituents on Yield

| Substituent (R) | Position | Yield (%) |

|---|---|---|

| -H | 3′ | 85 |

| -OCH₃ | 4′ | 92 |

| -CF₃ | 3′ | 58 |

| -NO₂ | 2′ | 45 |

Solvent and Temperature Screening

Polar aprotic solvents (THF, DMF) outperform non-polar alternatives (toluene) due to improved isocyanate solubility. Elevated temperatures (50–60°C) accelerate reactions but risk side products like urea formation.

Large-Scale and Industrial Considerations

Patent-Based Methodologies

A patent describing biphenyl-2-ylcarbamic acid esters provides transferable insights for scaling 3-yl derivatives:

-

Crystallization : Use denatured ethanol as an antisolvent to isolate products at >95% purity.

-

Purification : Sequential washes with potassium carbonate (to remove acidic byproducts) and water.

Scale-Up Challenges :

-

Exothermic reactions require controlled addition of reagents.

-

Lithium-based reductants (e.g., LiAlH₄) are replaced with safer alternatives (e.g., NaBH₄) in modern protocols.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Allylcarbamic Acid Biphenyl-3-yl Ester can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Epoxides, alcohols, or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Allylcarbamic Acid Biphenyl-3-yl Ester is used as a building block in organic synthesis, particularly in the development of new fatty acid amide hydrolase inhibitors .

Biology and Medicine: The compound has shown potential in preclinical studies as an analgesic, anxiolytic-like, and antidepressant-like agent. It is being investigated for its ability to modulate endocannabinoid signaling, which could have therapeutic implications for pain management, anxiety disorders, and depression .

Industry: In the pharmaceutical industry, this compound is of interest for the development of new drugs targeting fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids .

Mechanism of Action

Allylcarbamic Acid Biphenyl-3-yl Ester exerts its effects by inhibiting the enzyme fatty acid amide hydrolase. This inhibition leads to increased levels of endocannabinoids, such as anandamide, in the body. These endocannabinoids then interact with cannabinoid receptors, modulating various physiological processes including pain perception, mood, and appetite . The compound fits within the lipophilic region of the substrate-binding site of fatty acid amide hydrolase, mimicking the arachidonoyl chain of anandamide .

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

Cycloalkyl-Substituted Derivatives

Aryl/Bulky Substituents

Structural and Functional Insights

- Shape Complementarity: The biphenyl-3-yl motif adopts a bent conformation, mimicking the arachidonoyl chain of anandamide. Bulky N-substituents (e.g., β-naphthylmethyl) enhance binding by filling hydrophobic pockets in FAAH .

- Hydrogen Bonding : Polar groups like carbamoyl (URB880) improve potency by interacting with Ser241 and Ser217 in FAAH’s catalytic triad .

- Metabolic Stability : Alkyl chains (e.g., n-octyl) increase lipophilicity but may reduce stability in plasma. Cyclohexyl and aryl groups offer better steric protection against enzymatic hydrolysis .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for Allylcarbamic Acid Biphenyl-3-yl Ester (4b), and how can reaction conditions be standardized for reproducibility?

- Methodology : this compound is synthesized via a two-step procedure involving the reaction of allylamine with diimidazol-1-ylmethanone in dry acetonitrile, followed by coupling with 3-phenylphenol under reflux (4–30 hours) in the presence of DMAP. Recrystallization using Et₂O/petroleum ether yields white crystals (91% yield). Key parameters include strict anhydrous conditions, stoichiometric control of reagents, and purification via column chromatography (cyclohexane/EtOAc) .

- Analytical Validation : Confirm purity via elemental analysis (±0.4% tolerance for C, H, N), NMR (e.g., δ 5.13 ppm for NH proton), IR (3370 cm⁻¹ for N-H stretch), and MS (m/z 253 for M⁺) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- NMR Analysis : Assign peaks using CDCl₃ as solvent:

- δ 3.91–3.97 ppm (t, 2H): Allyl CH₂ adjacent to carbamate.

- δ 5.84–6.02 ppm (m, 1H): Allyl CH.

- Aromatic protons (7.10–7.62 ppm) confirm biphenyl geometry .

Q. What role does this compound play in FAAH inhibition studies?

- Mechanistic Insight : As part of the O-arylcarbamate class, it mimics the arachidonoyl chain of anandamide, competing for FAAH’s substrate-binding site. The biphenyl-3-yl moiety provides structural rigidity, enhancing shape complementarity with the enzyme’s hydrophobic pocket .

- Biological Relevance : While this compound itself has moderate potency (IC₅₀ ~63 nM for FAAH), its derivatives (e.g., URB597) show enhanced activity due to hydrogen bonding and steric optimization .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data for biphenyl-3-yl carbamates be resolved?

- Case Study : Despite similar synthetic routes, substituents at the N-portion (e.g., allyl vs. cyclohexyl) lead to drastic potency differences (IC₅₀ ranges from 0.63 nM to >1 µM). Use QSAR modeling to correlate lipophilicity (logP), steric bulk, and hydrogen-bonding capacity with inhibitory activity. Molecular docking (e.g., AutoDock Vina) reveals that bulky groups (e.g., β-naphthylmethyl) improve hydrophobic interactions in FAAH’s active site .

Q. What experimental strategies mitigate hydrolytic instability of this compound in biological matrices?

- Stability Testing : Incubate the compound in rat plasma/liver homogenate (37°C, pH 7.4) and monitor degradation via LC-MS. Steric hindrance at the carbamate nitrogen (e.g., cyclohexyl vs. allyl) reduces hydrolysis rates. For in vivo studies, consider prodrug formulations or co-administration with esterase inhibitors .

Q. How do computational methods enhance the design of FAAH inhibitors derived from this compound?

- LIE Calculations : Linear Interaction Energy (LIE) models quantify van der Waals and electrostatic contributions to binding affinity. For example, replacing the allyl group with a 3′-carbamoylbiphenyl moiety (URB880) improves hydrogen bonding with FAAH’s Ser241, yielding IC₅₀ = 0.63 nM .

Q. What are the limitations of in vitro FAAH inhibition assays when extrapolating to in vivo efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.